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Compound of Interest

Compound Name: Cyclopetide 2

Cat. No.: B15566474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data

integral to establishing the structural novelty of "Cyclopetide 2," a newly isolated macrocyclic

peptide. The following sections detail the experimental protocols for its characterization,

present quantitative data in a structured format, and illustrate the investigative workflow.

Quantitative Data Summary
The structural elucidation of Cyclopetide 2 was accomplished through a combination of high-

resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The key

quantitative findings are summarized below.
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Parameter Value Method Significance

Molecular Weight

(Monoisotopic)
876.4255 Da HR-ESI-MS

Provides the

elemental composition

(C42H56N8O10S2).

MS/MS Fragmentation

Ions (m/z)

763.36, 649.29,

534.24, 419.18,

304.13, 189.07

HR-ESI-MS/MS

Reveals the amino

acid sequence and

connectivity.

¹H Chemical Shifts

(ppm)

See detailed NMR

data

2D ¹H-¹H TOCSY,

ROESY

Assigns protons to

specific amino acid

residues and provides

distance constraints

for 3D structure

calculation.

¹³C Chemical Shifts

(ppm)

See detailed NMR

data

2D ¹H-¹³C HSQC,

HMBC

Assigns carbons to

specific amino acid

residues, confirming

the amino acid

identities.

³J(HNHα) Coupling

Constants (Hz)

> 8.0 Hz for 5

residues
1D ¹H NMR

Indicates a β-sheet-

like conformation for a

significant portion of

the peptide backbone.

Inter-residue Hα-Hα

ROEs

Present between

Cys¹-Cys⁶, Cys²-Cys⁵
2D ROESY

Confirms the proximity

of cysteine residues

involved in disulfide

bonding.

Experimental Protocols
High-Resolution Electrospray Ionization Mass
Spectrometry (HR-ESI-MS)
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Objective: To determine the precise molecular weight and elemental composition of

Cyclopetide 2.

Methodology:

A solution of Cyclopetide 2 (1 mg/mL) was prepared in 50% acetonitrile/water with 0.1%

formic acid.

The solution was infused into a Q-Exactive Orbitrap mass spectrometer at a flow rate of 5

µL/min.

The instrument was operated in positive ion mode with a spray voltage of 3.5 kV and a

capillary temperature of 275°C.

Full scan mass spectra were acquired over a mass range of m/z 150-2000 with a resolution

of 140,000.

For MS/MS analysis, the parent ion corresponding to [M+H]⁺ was isolated and subjected to

higher-energy collisional dissociation (HCD) with a normalized collision energy of 30%.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the amino acid sequence, three-dimensional structure, and disulfide

bond connectivity of Cyclopetide 2.

Methodology:

A 5 mg sample of Cyclopetide 2 was dissolved in 0.5 mL of 90% H₂O/10% D₂O containing

0.05% trifluoroacetic acid-d.

All NMR experiments were performed on a Bruker Avance III 800 MHz spectrometer

equipped with a cryoprobe.

The following 2D NMR experiments were acquired at 298 K:

TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the amino acid

residues.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15566474?utm_src=pdf-body
https://www.benchchem.com/product/b15566474?utm_src=pdf-body
https://www.benchchem.com/product/b15566474?utm_src=pdf-body
https://www.benchchem.com/product/b15566474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space

correlations between protons and establish sequential connectivities and long-range

distance restraints.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons, aiding in sequence determination and side-chain

assignments.

NMR data were processed using TopSpin and analyzed with CARA (Computer Aided

Resonance Assignment).

The 3D structure was calculated using CYANA based on the distance restraints obtained

from ROESY spectra and dihedral angle restraints derived from ³J(HNHα) coupling

constants.

Visualizations
The following diagrams illustrate the key workflows and structural features of the Cyclopetide
2 investigation.
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Isolation & Purification

Structural Elucidation

Crude Natural Product Extract

Diaion HP-20 Chromatography

Solid Phase Extraction (SPE)

RP-HPLC

Pure Cyclopetide 2

HR-ESI-MS & MS/MS 2D NMR Spectroscopy

Data Analysis & Structure Calculation

Novel Structure of Cyclopetide 2

Click to download full resolution via product page

Figure 1: Experimental workflow for the isolation and structural elucidation of Cyclopetide 2.
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Key Structural Features

Structural Novelty of Cyclopetide 2

Head-to-Tail Cyclization

contributes to

Unique Cys¹-Cys⁶, Cys²-Cys⁵ Disulfide Bridge Pattern

contributes to

Presence of a Non-proteinogenic Amino Acid (e.g., β-Alanine)

contributes to

Click to download full resolution via product page

Figure 2: Logical relationship of key structural features contributing to the novelty of
Cyclopetide 2.

To cite this document: BenchChem. [Investigating the Structural Novelty of Cyclopetide 2: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15566474#investigating-the-novelty-of-cyclopetide-2-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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